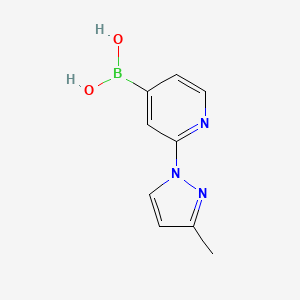
(2-(3-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(3-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid: is an organoboron compound that features a pyrazole ring attached to a pyridine ring, with a boronic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-(3-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid typically involves the formation of the pyrazole and pyridine rings followed by the introduction of the boronic acid group. One common method involves the reaction of 3-methyl-1H-pyrazole with 4-bromopyridine under palladium-catalyzed conditions to form the desired pyrazole-pyridine structure. The resulting intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (2-(3-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to its use in coupling reactions.
Substitution Reactions: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Typically organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl or a substituted alkene.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2-(3-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions .
Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its ability to form stable carbon-carbon bonds makes it valuable in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its role in facilitating efficient and selective chemical transformations is highly valued.
Wirkmechanismus
The mechanism by which (2-(3-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid exerts its effects is primarily through its participation in catalytic cycles, such as the Suzuki-Miyaura coupling reaction. In this reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are largely dependent on the specific reaction conditions and the nature of the reactants.
Vergleich Mit ähnlichen Verbindungen
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- 1H-Pyrazole-4-boronic acid
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
Comparison: Compared to these similar compounds, (2-(3-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid offers unique advantages in terms of its structural features and reactivity. The presence of both pyrazole and pyridine rings provides additional sites for functionalization and enhances its versatility in various chemical reactions .
Eigenschaften
Molekularformel |
C9H10BN3O2 |
|---|---|
Molekulargewicht |
203.01 g/mol |
IUPAC-Name |
[2-(3-methylpyrazol-1-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H10BN3O2/c1-7-3-5-13(12-7)9-6-8(10(14)15)2-4-11-9/h2-6,14-15H,1H3 |
InChI-Schlüssel |
WHMDJYUPMFTWQC-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NC=C1)N2C=CC(=N2)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















